molecular formula C6H10N2O2S B15096864 3-(3-Aminopropyl)-1,3-thiazolidine-2,4-dione

3-(3-Aminopropyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B15096864
M. Wt: 174.22 g/mol
InChI Key: IVMXLHAJLFCYSI-UHFFFAOYSA-N
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Description

3-(3-Aminopropyl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound containing a thiazolidine ring with an aminopropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to increase yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopropyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazolidine derivatives

    Substitution: Functionalized thiazolidine derivatives

Scientific Research Applications

3-(3-Aminopropyl)-1,3-thiazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-Aminopropyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The thiazolidine ring can also participate in redox reactions, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropyltriethoxysilane: A silane compound used for surface modification and functionalization.

    3-Aminopropyltrimethoxysilane: Similar to triethoxysilane but with different alkoxy groups.

    N-(2-Aminoethyl)-3-aminopropyltriethoxysilane: Contains an additional aminoethyl group, used for more complex functionalization.

Uniqueness

3-(3-Aminopropyl)-1,3-thiazolidine-2,4-dione is unique due to its thiazolidine ring structure, which imparts distinct chemical properties and reactivity compared to other aminopropyl compounds

Properties

Molecular Formula

C6H10N2O2S

Molecular Weight

174.22 g/mol

IUPAC Name

3-(3-aminopropyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C6H10N2O2S/c7-2-1-3-8-5(9)4-11-6(8)10/h1-4,7H2

InChI Key

IVMXLHAJLFCYSI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)S1)CCCN

Origin of Product

United States

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